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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for SK-216, a small molecule

inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), alongside other notable PAI-1 inhibitors,

tiplaxtinin and TM5275. Elevated PAI-1 levels are associated with poor prognosis in various

cancers, making it a compelling target for therapeutic intervention. This document summarizes

available quantitative data, details experimental methodologies, and visualizes relevant

biological pathways and workflows to aid in the evaluation of these compounds for cancer

research and drug development.

Disclaimer: Quantitative preclinical toxicity data, such as the maximum tolerated dose (MTD) or

LD50, for SK-216 is not publicly available. This absence of data precludes a definitive

evaluation of its therapeutic window and a direct quantitative comparison with alternative

compounds. The following guide is based on the available preclinical efficacy data.

Comparative Efficacy of PAI-1 Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the

maximum tolerated dose. While efficacy data for SK-216 in preclinical cancer models is

available, the lack of toxicity data prevents the calculation of a therapeutic index. For

comparison, preclinical data for tiplaxtinin and TM5275 are presented.

Table 1: In Vivo Efficacy of SK-216 in Murine Cancer Models
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Cancer Model Treatment
Dosing
Schedule

Key Findings Reference

Lewis Lung

Carcinoma

(subcutaneous)

SK-216
Oral

administration

Reduced tumor

size and

angiogenesis

[1]

B16 Melanoma

(intravenous

injection)

SK-216
Oral

administration

Reduced extent

of metastases
[1]

Table 2: Comparative In Vitro Efficacy of PAI-1 Inhibitors

Compound Cell Line Cancer Type IC50 (µM) Reference

SK-216
Data Not

Available
- - -

Tiplaxtinin (PAI-

039)
T24 Bladder Cancer Not Reported -

HeLa Cervical Cancer Not Reported -

TM5275 HT1080 Fibrosarcoma 40.5 -

HCT116
Colorectal

Carcinoma
60.3 -

MDA-MB-231 Breast Cancer 26.5 -

Daoy Medulloblastoma 20.3 -

Jurkat T-cell Leukemia 15.4 -

Table 3: Comparative In Vivo Efficacy of PAI-1 Inhibitors in Xenograft Models
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Compound Cancer Model
Dosing
Regimen

Outcome Reference

SK-216

Lewis Lung

Carcinoma, B16

Melanoma

Not specified in

detail

Reduced tumor

growth and

metastasis

[1]

Tiplaxtinin (PAI-

039)

T24 Bladder

Cancer

Xenograft

5 and 20 mg/kg,

oral gavage

Significant

reduction in

tumor volume

-

HeLa Cervical

Cancer

Xenograft

5 and 20 mg/kg,

oral gavage

Markedly

reduced tumor

growth

-

TM5275

HT1080

Fibrosarcoma

Xenograft

20 mg/kg daily,

oral

Trend of

decreased tumor

growth (not

statistically

significant)

-

HCT116

Colorectal

Carcinoma

Xenograft

20 mg/kg daily,

oral

No significant

effect on tumor

growth

-

Note on Tiplaxtinin: While showing preclinical efficacy, the clinical development of tiplaxtinin

was halted due to safety concerns, underscoring the critical importance of a favorable

therapeutic window for PAI-1 inhibitors.

Experimental Protocols
Subcutaneous Tumor Model (for SK-216)

Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were used.

Animal Model: Wild-type mice.

Procedure:
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Cells were implanted subcutaneously into the mice.

SK-216 was administered orally.

Tumor size was monitored and measured regularly.

At the end of the study, tumors were excised for further analysis, including assessment of

angiogenesis.[1]

Metastasis Model (for SK-216)

Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells.

Animal Model: Wild-type mice.

Procedure:

Cells were injected intravenously into the tail vein of the mice.

SK-216 was administered orally.

The extent of metastases in relevant organs (e.g., lungs) was evaluated at the end of the

study.[1]

In Vitro Cell Viability Assay (for TM5275)

Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).

Procedure:

Cells were seeded in 96-well plates.

After 24 hours, cells were treated with increasing concentrations of the PAI-1 inhibitor.

Following a 72-hour incubation, cell viability was assessed using a luminescent cell

viability assay.

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response

curves.
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Human Tumor Xenograft Model (for Tiplaxtinin and TM5275)

Cell Lines: Various human cancer cell lines (e.g., T24, HeLa, HT1080, HCT116).

Animal Model: Immunocompromised mice (e.g., nude mice).

Procedure:

Human cancer cells were implanted subcutaneously into the mice.

When tumors reached a palpable size, mice were randomized into control and treatment

groups.

The PAI-1 inhibitor or vehicle was administered (e.g., daily oral gavage).

Tumor volume was measured regularly using calipers.

At the end of the study, tumors were excised for analysis of apoptosis and angiogenesis.

Visualizations
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PAI-1 Signaling Pathway in Cancer
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Caption: PAI-1 inhibits uPA/tPA, preventing plasmin generation and ECM degradation, thereby

promoting cancer progression. SK-216 inhibits PAI-1, restoring plasmin activity.

Preclinical Workflow for Therapeutic Window Evaluation
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Caption: Workflow for determining the therapeutic window, requiring both efficacy and toxicity

data.
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Comparative Logic for PAI-1 Inhibitors

SK-216
Efficacy: Yes
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Tiplaxtinin
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Limited by Safety

TM5275
Efficacy: Moderate
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Promising but requires more data

Click to download full resolution via product page

Caption: Logical comparison of PAI-1 inhibitors based on available preclinical and clinical

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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